molecular formula C15H16ClNO2S B4653137 1-(4-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide

1-(4-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide

Cat. No. B4653137
M. Wt: 309.8 g/mol
InChI Key: KSNIHDHGWVWCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation.

Mechanism of Action

Celecoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation. By blocking the production of these prostaglandins, Celecoxib reduces pain and inflammation without affecting the production of prostaglandins that are important for normal physiological functions.
Biochemical and physiological effects:
Celecoxib has been shown to have several biochemical and physiological effects, including reducing inflammation, reducing pain, and reducing the risk of cardiovascular events. It has also been shown to have anti-tumor effects in several types of cancer, and to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Celecoxib has several advantages for use in lab experiments, including its selective inhibition of COX-2 and its ability to reduce inflammation and pain. However, it also has some limitations, including its potential to interact with other drugs and its potential to cause side effects in some individuals.

Future Directions

There are several potential future directions for research involving Celecoxib, including its use in combination with other drugs for the treatment of cancer, its use in the prevention of Alzheimer's disease, and its potential use in the treatment of other inflammatory conditions. Additionally, further research is needed to better understand the mechanisms underlying Celecoxib's anti-tumor and neuroprotective effects, and to identify potential biomarkers for predicting its efficacy in different patient populations.

Scientific Research Applications

Celecoxib has been extensively studied for its potential use in treating a variety of diseases and conditions, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to have anti-tumor effects in several types of cancer, including breast, prostate, and lung cancer. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, and to reduce the risk of cardiovascular events in patients with a history of heart disease.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-2-13-5-3-4-6-15(13)17-20(18,19)11-12-7-9-14(16)10-8-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNIHDHGWVWCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-N-(2-ethylphenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.